

Application Notes and Protocols for Casting Lead-Tin-Antimony-Copper Alloys

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These application notes provide detailed protocols and data for the casting of lead-tin-antimony-copper alloys, commonly known as Babbitt metals. These materials are critical in various industrial applications, particularly for plain bearings in machinery. The information herein is intended to guide researchers and professionals in achieving desired material properties through controlled casting processes.

Introduction to Lead-Tin-Antimony-Copper Alloys

Lead-tin-antimony-copper alloys are a family of low-melting-point alloys widely used for their excellent bearing properties. The addition of antimony and copper to a lead-tin base improves the material's hardness and strength, making it suitable for applications requiring good wear resistance and load-bearing capacity.^[1] The specific composition of the alloy dictates its mechanical properties and, consequently, its suitability for a particular application. These alloys can be broadly categorized into lead-based and tin-based Babbitt metals.^[1]

Alloying Elements and Their Effects

The properties of lead-tin-antimony-copper alloys are a direct result of the synergistic effects of their constituent elements:

- **Lead (Pb):** Provides a soft, compliant matrix that allows for the embedding of foreign particles, protecting the rotating shaft from damage.

- Tin (Sn): Improves the alloy's corrosion resistance and castability.[2] In lead-based alloys, tin content typically ranges from 0.8% to over 10%.[1]
- Antimony (Sb): Increases the hardness and strength of the alloy.[3] Antimony forms hard, cubical crystals of SnSb within the softer matrix, which contributes to the load-carrying capacity.[4]
- Copper (Cu): Enhances tensile strength and wear resistance. Copper forms needle-like or star-shaped crystals of Cu₆Sn₅, which also contribute to the alloy's strength.[4]

Casting Methods

The two primary methods for casting lead-tin-antimony-copper alloys are static casting and centrifugal casting.

- Static Casting: In this method, the molten alloy is poured into a stationary mold and allowed to solidify. It is a simpler process suitable for a wide range of shapes and sizes.
- Centrifugal Casting: This technique involves pouring the molten alloy into a rotating mold. The centrifugal force distributes the metal evenly and forces impurities and lighter phases towards the center, resulting in a denser, more uniform casting with improved mechanical properties.[5][6] This method is particularly well-suited for producing hollow cylindrical components like bearing shells.[5]

Quantitative Data and Material Specifications

The following tables summarize the chemical compositions and mechanical properties of common lead-tin-antimony-copper alloys as specified by ASTM B23 standards.

Table 1: Chemical Composition of Lead-Based Babbitt Alloys (ASTM B23)[2][7][8]

Grade	Tin (Sn) %	Antimony (Sb) %	Lead (Pb) %	Copper (Cu) %
7	9.3 - 10.7	14.0 - 16.0	Remainder	0.50 max
8	4.5 - 5.5	14.0 - 16.0	Remainder	0.50 max
13	5.5 - 6.5	9.5 - 10.5	Remainder	0.50 max
15	0.8 - 1.2	14.5 - 17.5	Remainder	0.50 max

Table 2: Mechanical Properties and Casting Parameters for ASTM B23 Grade 15 Lead Babbitt^[9]

Property	Value
Melting Temperature Range	248-281°C (478-538°F)
Pouring Temperature	350°C (662°F)
Brinell Hardness @ 20°C	21.0
Tensile Strength (Chill Cast)	71 MPa (10,300 psi)
Density	10 g/cm ³

Experimental Protocols

Protocol for Static Casting of a Lead-Antimony-Tin Alloy

This protocol outlines a general procedure for the static casting of a lead-based Babbitt alloy.

Materials and Equipment:

- Lead-tin-antimony-copper alloy ingots (e.g., ASTM B23 Grade 15)
- Melting furnace with temperature control
- Steel or cast iron mold, pre-machined to the desired shape
- Ladle for pouring

- Thermocouple for temperature measurement
- Personal Protective Equipment (PPE): heat-resistant gloves, safety glasses, respirator

Procedure:

- Mold Preparation: Clean the mold thoroughly to remove any contaminants. Pre-heat the mold to approximately 100-150°C to prevent thermal shock and ensure complete filling.
- Alloy Melting: Place the alloy ingots in the melting furnace and heat to the recommended pouring temperature. For ASTM B23 Grade 15, the pouring temperature is 350°C.[9]
- Dross Removal: Skim any dross (oxides) from the surface of the molten metal using a ladle.
- Pouring: Carefully pour the molten alloy into the pre-heated mold in a steady, continuous stream to avoid turbulence and air entrapment.
- Solidification: Allow the casting to cool and solidify in the mold. The cooling rate can be controlled by the mold material and thickness, as well as by external cooling methods (e.g., air or water quenching).
- De-molding and Finishing: Once the casting has solidified and cooled sufficiently, remove it from the mold. Subsequent machining or finishing processes can be performed as required.

Protocol for Centrifugal Casting of a Tin-Copper-Lead Alloy

This protocol is adapted from a study on the horizontal centrifugal casting of a Sn-Cu-Pb alloy. [5][10][11]

Materials and Equipment:

- Tin, Copper, and Lead ingots of high purity
- Crucible furnace
- Horizontal centrifugal casting machine with a rotating mold

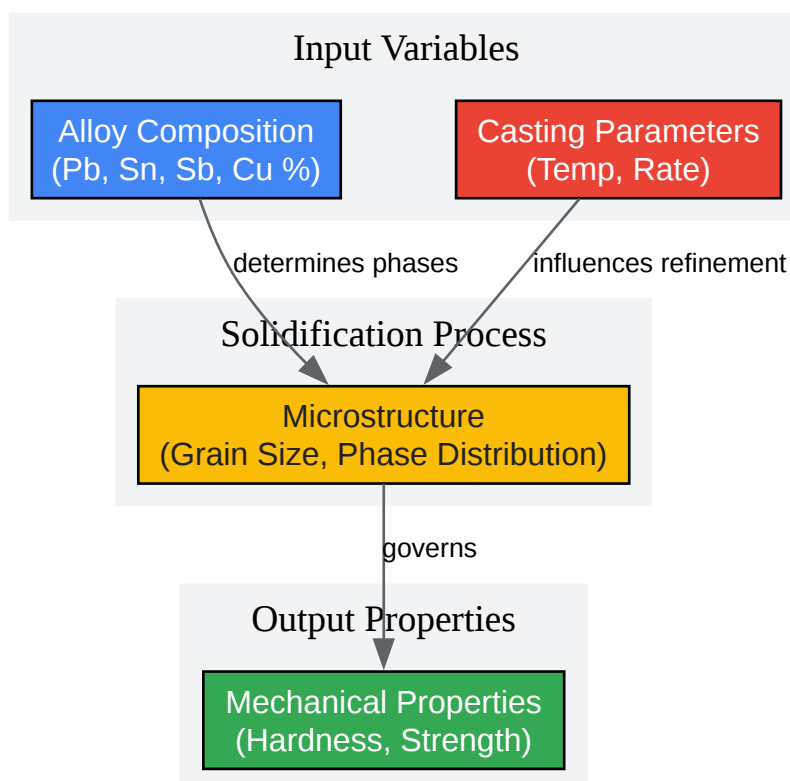
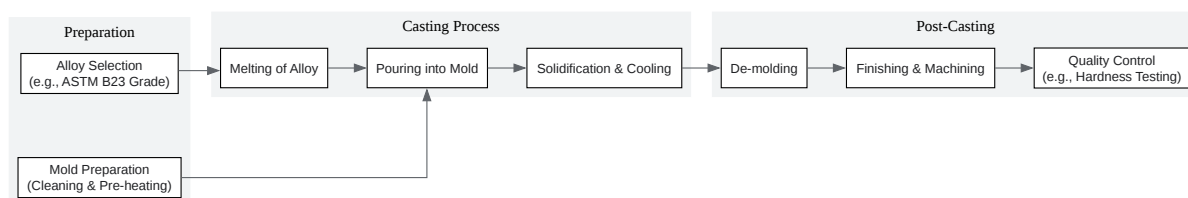
- Equipment for measuring mold rotation speed
- PPE as listed in the static casting protocol

Procedure:

- Alloy Preparation:
 - Melt the copper ingots first in the crucible furnace.
 - Add the tin ingots to the molten copper and allow them to melt completely.
 - Finally, add the lead ingots and stir the molten mixture thoroughly to ensure homogeneity.
[\[5\]](#)
- Mold Preparation: The inner surface of the mold can be coated with a thin layer of sand slurry to prevent sticking.[\[5\]](#)
- Casting Parameters:
 - Pouring Temperature: The pouring temperature should be higher than the liquidus temperature of the alloy.
 - Mold Rotation Speed: The rotational speed must be sufficient to hold the molten metal against the mold wall. For a specific experimental setup, a minimum speed of 594 rpm was calculated, and speeds were increased to 633-640 rpm as the casting thickness increased.[\[5\]](#)
- Pouring: Pour the molten alloy into the rotating mold.
- Solidification and Cooling: The centrifugal force will cause the heavier elements, like lead, to segregate towards the outer surface of the casting.[\[5\]](#) The casting is allowed to solidify while rotating.
- Product Removal: After solidification, the hollow cylindrical product is removed from the mold.

Visualizations

The following diagrams illustrate key aspects of the casting process for lead-tin-antimony-copper alloys.



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